Resorufin sodium salt
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Overview
Description
C10H10O4 . It is a derivative of vanillin, the primary component of the extract of the vanilla bean. Acetylvanillin is known for its pleasant vanilla-like aroma and is used in various applications, including the food and fragrance industries .
Mechanism of Action
Target of Action
Resorufin sodium salt primarily targets the metabolic activity of cells . It is used to determine the cytochrome P450 (CYP) 2A5 coumarin 7-hydroxylase (COH) activity changes over a broad range of lipopolysaccharide (LPS) doses .
Mode of Action
this compound operates through a redox reaction. The compound is reduced to resorufin by viable, metabolically active cells . This reduction is facilitated by NADH and NADPH as electron sources . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cellular metabolic activity pathway . The compound’s reduction to resorufin is an indicator of this metabolic activity . The process can be monitored using a simple fluorometric assay .
Pharmacokinetics
The compound is known to be soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The reduction of this compound to resorufin results in a change in fluorescence . This change can be detected and used as an indicator of cellular metabolic activity . Therefore, the primary molecular and cellular effect of the compound’s action is the indication of metabolic activity.
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound exhibits yellow fluorescence at pH 4.4 and weak orange fluorescence at pH 6.4 . Therefore, the efficacy and stability of this compound can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Resorufin sodium salt plays a significant role in biochemical reactions. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of the metabolic activity of cells .
Molecular Mechanism
The mechanism of action of this compound involves its reduction by metabolically active cells. This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The irradiation of resazurin in the presence of amines leads to deoxygenation of the N-oxide group, giving resorufin . This photoreaction is highly dependent on the amine structure and is efficient only in the presence of tertiary aliphatic amines .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Aqueous solutions of resorufin decompose with exposure to room lighting . Solutions exposed to fluorescent room lighting at 1.25 mM in methanol or in a mixture of 0.1 M HEPES buffer, pH 7.6, in 60% methanol did not change in their absorbance and fluorescence from their initial readings over a 2-hour interval .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin .
Preparation Methods
Acetylvanillin can be synthesized through several methods:
Acetylation of Vanillin: This is the most common method, where vanillin reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Oxidation of Isoeugenyl Acetate: This method involves the oxidation of isoeugenyl acetate using chromic acid in the presence of sulfanilic acid.
Electrolytic Reduction of Vanillin: Vanillin is first reduced to vanillyl alcohol, which is then acetylated to form acetylvanillin.
Chemical Reactions Analysis
Acetylvanillin undergoes various chemical reactions:
Oxidation: Acetylvanillin can be oxidized to form vanillic acid derivatives.
Reduction: It can be reduced using reagents like sodium borohydride to form vanillyl alcohol.
Substitution: Acetylvanillin can undergo substitution reactions, particularly at the methoxy and formyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Scientific Research Applications
Acetylvanillin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Acetylvanillin is similar to other vanillin derivatives but has unique properties:
Vanillin: The parent compound, vanillin, has a similar structure but lacks the acetyl group.
Ethylvanillin: Ethylvanillin has an ethoxy group instead of a methoxy group, making it more potent in flavor than vanillin.
Vanillic Acid: Vanillic acid is an oxidized form of vanillin and has different applications, particularly in pharmaceuticals.
Acetylvanillin stands out due to its unique combination of aromatic properties and chemical reactivity, making it valuable in both research and industrial applications .
Properties
CAS No. |
34994-50-8 |
---|---|
Molecular Formula |
C12H7NNaO3 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
sodium;7-oxophenoxazin-3-olate |
InChI |
InChI=1S/C12H7NO3.Na/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H; |
InChI Key |
VYVDFIMNWPNPTO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |
Isomeric SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.[Na] |
Key on ui other cas no. |
34994-50-8 |
Pictograms |
Irritant |
Synonyms |
7-Hydroxy-3H-phenoxazin-3-one Sodium Salt; Sodium Resorufin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Resorufin sodium salt being explored for pH sensing?
A1: this compound exhibits a pH-dependent change in its fluorescence lifetime, making it a promising candidate for accurate, non-contact pH sensing [, ]. Unlike intensity-based methods, fluorescence lifetime measurements are less susceptible to variations in excitation source intensity, scattering effects, and photobleaching, enhancing their reliability [, ].
Q2: How does the fluorescence lifetime of this compound change with pH?
A2: Research shows that the intensity-averaged fluorescence lifetime (τ) of this compound in a 0.1M phosphate buffer solution increases by more than 3 nanoseconds across a pH range of 2 to 10 [, ]. The most significant change in signal, approximately 90%, occurs between pH 4 and 8 [, ].
Q3: Has this compound been incorporated into any materials for pH sensing applications?
A3: Yes, researchers have successfully incorporated this compound into sol-gels, which are porous materials suitable for sensor development [, ]. The incorporation was achieved using both acid and base hydrolysis of tetra-methoxysilane (TMOS) [, ]. While the dye retains its pH sensitivity within the sol-gel matrix, challenges such as dye leaching at higher pH and sol-gel cracking need to be addressed for practical applications [, ].
Q4: Beyond pH sensing, what other applications has this compound been investigated for?
A4: this compound's ability to fluoresce makes it valuable in materials science. Researchers have successfully embedded it within the channels of chiral metal-organic frameworks (MOFs) []. These "colored" crystals exhibit polarized emission due to the alignment of the dye molecules within the MOF structure []. This controlled incorporation of this compound within MOFs opens possibilities for applications in areas like nonlinear optics and polarized light-emitting devices.
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